molecular formula C10H14ClNO B2410689 [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride CAS No. 2503207-88-1

[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride

Cat. No. B2410689
CAS RN: 2503207-88-1
M. Wt: 199.68
InChI Key: TWJBSLIRFZKFPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, specific synthesis information for “[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride” is not available in the search results. It’s recommended to refer to scientific literature or contact a chemical supplier for detailed synthesis procedures .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving “this compound”. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, density, and molecular weight. Unfortunately, these specific properties for “this compound” are not available in the search results .

Scientific Research Applications

  • Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to [3-(Azetidin-3-yl)phenyl]methanol, has been used for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).

  • Synthetic Chemistry : Reaction studies involving 1-azabicyclo[1.1.0]butanes, a class of compounds related to azetidin-3-yl, with 2,3-dicyanofumarates have been carried out to understand their chemical behavior and potential applications (Mlostoń et al., 2009).

  • Antioxidant Properties : Novel thiazole derivatives involving azetidin-1-yl groups have been synthesized and demonstrated potent antioxidant activity. This highlights the potential of azetidin-based compounds in developing antioxidant agents (Jaishree et al., 2012).

  • Biological Activities : Azetidinone derivatives have been synthesized and evaluated for their anti-bacterial and anti-convulsant activities. This research indicates the potential therapeutic applications of azetidinone compounds (Rajasekaran & Murugesan, 2006).

  • Enantiodiscrimination Applications : Enantiopure aziridin-2-yl methanols, closely related to azetidin-2-yl methanols, have been used as effective sensors for enantiodiscrimination of racemic carboxylic acids, which is important in the pharmaceutical industry for drug development (Malinowska et al., 2020).

  • Antimicrobial Activity : Various phenyl pyrazoline derivatives linked to azetidinone have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of these compounds in addressing bacterial infections (Shah & Patel, 2012).

  • Synthesis of Derivatives : The synthesis of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones and their evaluation for anti-inflammatory activity have been conducted, illustrating the pharmaceutical applications of azetidinone derivatives (Sharma et al., 2013).

  • Tubulin-Targeting Antitumor Agents : Studies on 3-phenoxy-1,4-diarylazetidin-2-ones have demonstrated their potential as antiproliferative compounds targeting tubulin, which is critical for cancer treatment (Greene et al., 2016).

Mechanism of Action

The mechanism of action for “[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride” is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies .

properties

IUPAC Name

[3-(azetidin-3-yl)phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-8-2-1-3-9(4-8)10-5-11-6-10;/h1-4,10-12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBSLIRFZKFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC(=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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